molecular formula C15H20BrNO4 B1488373 tert-Butyl 7-bromo-9-methoxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate CAS No. 1379580-50-3

tert-Butyl 7-bromo-9-methoxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate

Cat. No.: B1488373
CAS No.: 1379580-50-3
M. Wt: 358.23 g/mol
InChI Key: GRUYTYYSEQGIAW-UHFFFAOYSA-N
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Description

Tert-Butyl 7-bromo-9-methoxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate: is a complex organic compound belonging to the benzoxazepine family. This compound features a bromine atom at the 7th position, a methoxy group at the 9th position, and a tert-butyl ester group. It is a versatile molecule used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-bromo-9-methoxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate typically involves multiple steps, starting with the construction of the benzoxazepine core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the benzoxazepine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 7-bromo-9-methoxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different functional group.

  • Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Bromine oxide derivatives.

  • Reduction: : Derivatives lacking the bromine atom.

  • Substitution: : Compounds with different substituents replacing the methoxy group.

Scientific Research Applications

Tert-Butyl 7-bromo-9-methoxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate: has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl 7-bromo-9-methoxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Tert-Butyl 7-bromo-9-methoxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate: is unique due to its specific structural features, such as the presence of the bromine and methoxy groups. Similar compounds include:

  • Tert-Butyl 7-amino-9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-4(5H)-carboxylate

  • This compound

These compounds share the benzoxazepine core but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

tert-butyl 7-bromo-9-methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(18)17-5-6-20-13-10(9-17)7-11(16)8-12(13)19-4/h7-8H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUYTYYSEQGIAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 7-bromo-9-methoxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate
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tert-Butyl 7-bromo-9-methoxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate
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tert-Butyl 7-bromo-9-methoxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate
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tert-Butyl 7-bromo-9-methoxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate
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tert-Butyl 7-bromo-9-methoxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate
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tert-Butyl 7-bromo-9-methoxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate

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